

Structural Characterization and Analytical Profiling of -Trimethylsilyl Amphetamine

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Compound of Interest

Compound Name: *1-phenyl-N-trimethylsilylpropan-2-amine*

CAS No.: 14629-65-3

Cat. No.: B081465

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Executive Summary & Chemical Context

Amphetamine (

-methylphenethylamine) contains a primary amine group that creates significant polarity and hydrogen bonding capability. In gas chromatography, this leads to peak tailing, adsorption in the injector port, and poor sensitivity.

To overcome this, the active hydrogen on the amine is replaced with a trimethylsilyl (TMS) group. This process, known as silylation, reduces polarity and increases volatility. The resulting molecule,

-trimethylsilyl amphetamine, exhibits a distinct mass spectral fingerprint essential for confirmatory analysis in doping control and forensic toxicology.

Molecular Architecture

The core structure of

-TMS-amphetamine consists of the amphetamine backbone with the amine nitrogen covalently bonded to a silicon atom, which is centrally coordinated to three methyl groups.

Structural Specifications

- IUPAC Name:

-benzyl-prop-2-yl-1,1,1-trimethylsilanamine (approximate; often cited as

-(1-phenylpropan-2-yl)-1,1,1-trimethylsilanamine)

- Molecular Formula:

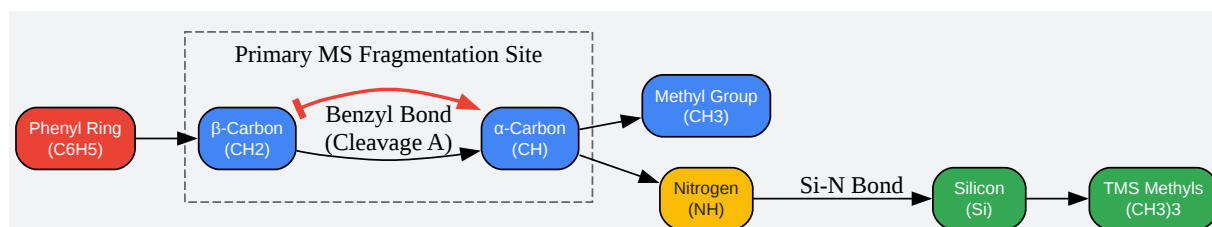
- Molecular Weight: 221.41 g/mol

- Key Bond: The

bond is the focal point of this derivative. While thermodynamically strong, it is kinetically unstable in the presence of protic solvents (water, alcohols), making the derivative susceptible to hydrolysis.

Visualization of Chemical Connectivity

The following diagram illustrates the connectivity and the specific cleavage points relevant to mass spectrometry.



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Figure 1: Connectivity of N-TMS-amphetamine showing the critical benzyl bond cleavage site.

Synthesis & Derivatization Mechanism

The formation of

-TMS-amphetamine follows a nucleophilic substitution mechanism (

-like) at the silicon atom.

Reagents

- Primary Reagent: MSTFA (

-Methyl-

-(trimethylsilyl)trifluoroacetamide) or BSTFA (

-Bis(trimethylsilyl)trifluoroacetamide).
- Catalyst: 1% TMCS (Trimethylchlorosilane) is often added to increase the silyl donor power (Lewis acid catalysis).
- Solvent: Ethyl acetate or pyridine (pyridine acts as an acid scavenger).

Reaction Mechanism[1]

- Nucleophilic Attack: The lone pair on the amphetamine nitrogen attacks the electropositive silicon atom of the MSTFA/BSTFA.
- Transition State: A pentacoordinate silicon intermediate forms transiently.
- Elimination: The leaving group (N-methyltrifluoroacetamide for MSTFA) is expelled.
- Product:

-TMS-amphetamine is formed.

Expert Insight: Primary amines like amphetamine can be difficult to monosilylate completely because the resulting

-TMS amine still possesses one active hydrogen. However, steric hindrance from the bulky TMS group usually prevents the formation of a di-TMS derivative under standard conditions.

Analytical Profile (GC-MS)

The identification of

-TMS-amphetamine relies on its electron ionization (EI) mass spectrum. The fragmentation is driven by the stability of the silicon cation and alpha-cleavage.

Mass Spectral Fingerprint

m/z Ion	Abundance	Structural Origin & Interpretation
116	Base Peak (100%)	<p>-Cleavage Product. The bond between the benzyl carbon and the</p> <p>-carbon breaks.[1] The charge is retained on the nitrogen-containing fragment:</p> <p>.</p>
91	High	<p>Tropylium Ion. The benzyl fragment</p> <p>formed from the same</p> <p>-cleavage event.</p>
192	Medium	<p>[M - 15]</p> <p>. Loss of a methyl radical from the TMS group. Diagnostic for TMS derivatives.</p>
73	Medium	<p>Trimethylsilyl Cation.</p> <p>. A ubiquitous ion in all TMS-derivatized samples.</p>
207	Very Low	<p>Molecular Ion (</p> <p>). Often weak or absent due to the high energy of the ionization and rapid fragmentation.</p>

Retention Index

On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS),

-TMS-amphetamine elutes after native amphetamine (if present) but typically has a sharper, more symmetrical peak shape due to capped polarity.

Experimental Protocol: Validated Workflow

This protocol ensures the reproducible formation of the derivative from biological matrices (urine/blood).

Reagents & Equipment

- Extraction Solvent: 1-Chlorobutane or Ethyl Acetate.
- Derivatizing Agent: MSTFA + 1% TMCS (Freshly opened).
- Equipment: GC-MS (Single Quadrupole), Dry Block Heater.

Step-by-Step Methodology

- Extraction:
 - Alkalinize 1 mL of urine with
of 0.1 M NaOH (pH > 10).
 - Add 3 mL of extraction solvent.^[1] Vortex for 2 mins; centrifuge.
 - Transfer organic layer to a glass tube.
 - Critical Step: Evaporate to dryness under
at 40°C. Do not over-dry or use high heat, as amphetamine is volatile. Add
ethyl acetate containing 1% acetic acid prior to evaporation to form a stable salt and
prevent evaporative loss.
- Derivatization:
 - Reconstitute the dry residue in
of MSTFA + 1% TMCS.

- Cap the vial tightly (Teflon-lined cap).
- Incubate at 70°C for 20 minutes.
- Note: High heat is required to overcome the activation energy for the silylation of the primary amine.
- Instrumental Analysis:
 - Inject

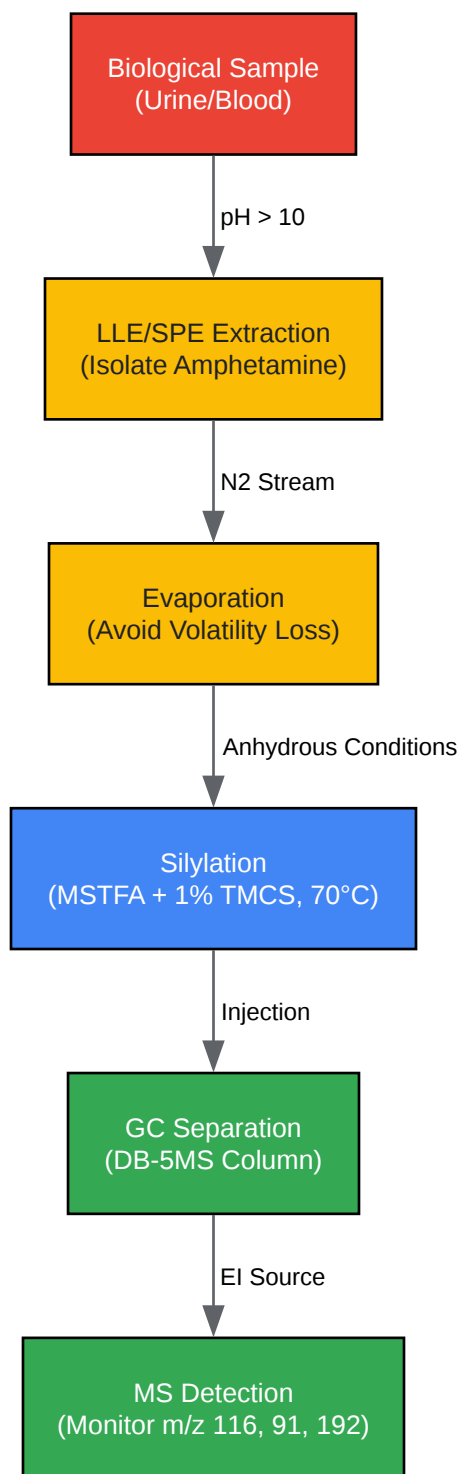
in splitless mode (250°C injector temp).
 - Column: 30m x 0.25mm ID,

film (5% phenyl).
 - Ramp: 70°C (1 min)

20°C/min

280°C.

Analytical Workflow Diagram



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Figure 2: Workflow for the extraction and derivatization of amphetamine.

Technical Considerations & Troubleshooting

Stability & Moisture Sensitivity

TMS derivatives are hydrolytically unstable. Exposure to trace moisture in the air or solvents will hydrolyze the

bond, reverting the molecule back to underivatized amphetamine and trimethylsilanol (TMS-OH).

- Symptom: Appearance of broad, tailing peaks (underivatized amine) and disappearance of m/z 116/192 ions.
- Prevention: Use anhydrous solvents and analyze within 24 hours.

Injector Port Artifacts

Active sites in the GC liner (glass wool) can degrade TMS-amphetamine.

- Protocol: Silanize the glass liner regularly.
- Observation: If m/z 73 dominates but m/z 116 is weak, thermal degradation in the injector may be occurring.

References

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